Benzo[a]phenanthro[9,10-c]naphthacene
Description
Benzo[a]phenanthro[9,10-c]naphthacene is a polycyclic aromatic hydrocarbon (PAH) characterized by a fused aromatic ring system. For example, Benzo[a]naphtho[8,1,2-cde]naphthacene has a molecular formula of C28H16, a molecular weight of 352.4266 g/mol, and an InChIKey of YEVOPXRNZORJGM-UHFFFAOYSA-N . These PAHs are typically stable under ambient conditions but may degrade under UV light or oxidative environments.
Properties
CAS No. |
385-16-0 |
|---|---|
Molecular Formula |
C34H20 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
octacyclo[20.12.0.02,15.03,8.09,14.016,21.024,33.026,31]tetratriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20,22,24,26,28,30,32-heptadecaene |
InChI |
InChI=1S/C34H20/c1-2-10-22-18-24-20-32-31(19-23(24)17-21(22)9-1)27-13-5-8-16-30(27)33-28-14-6-3-11-25(28)26-12-4-7-15-29(26)34(32)33/h1-20H |
InChI Key |
QDCNHEGBLBXNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C5=CC=CC=C5C6=C4C7=CC=CC=C7C8=CC=CC=C86 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzo[a]phenanthro[9,10-c]naphthacene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve several purification steps to isolate the desired product . Industrial production methods are less common due to the complexity and cost of the synthesis process.
Chemical Reactions Analysis
Benzo[a]phenanthro[9,10-c]naphthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Scientific Research Applications
Benzo[a]phenanthro[9,10-c]naphthacene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with other chemicals.
Biology: Research on this compound helps in understanding the biological effects of polycyclic aromatic hydrocarbons, including their potential carcinogenic properties.
Medicine: Studies have explored its role in the development of certain drugs and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Benzo[a]phenanthro[9,10-c]naphthacene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to interact with enzymes and other proteins, affecting their function and leading to various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular data for Benzo[a]phenanthro[9,10-c]naphthacene and related PAHs:
Physicochemical Properties
- Thermal Stability : Phenanthro[9,10-c]-1,2,5-telluradiazole (a heterocyclic analog) exhibits a high melting point of 289°C , surpassing sulfur-containing analogs by ~80°C due to stronger intermolecular interactions . Pure PAHs like Benzo[a]naphtho[8,1,2-cde]naphthacene likely have similarly high melting points (>300°C) owing to rigid, planar structures.
- Photostability : The telluradiazole compound decomposes under prolonged light exposure, releasing tellurium . In contrast, PAHs such as Benzo[a]naphtho[8,1,2-cde]naphthacene are more photostable but may undergo UV-induced degradation.
- Solubility : Larger PAHs (e.g., C28H16) exhibit lower solubility in polar solvents compared to smaller analogs like Tetracene (C18H12) .
Spectroscopic and Analytical Data
- NMR Spectroscopy : Symmetric PAHs like Benzo[a]naphtho[8,1,2-cde]naphthacene show simplified NMR spectra. For example, its 13C-NMR spectrum displays 7 signals , consistent with a symmetric fused-ring system . In contrast, asymmetric analogs (e.g., Phenanthro[1,2-a]naphthacene) exhibit more complex splitting .
- Mass Spectrometry : The telluradiazole compound shows a strong molecular ion peak with tellurium’s characteristic isotopic pattern (e.g., ¹²⁶Te, ¹²⁸Te, ¹³⁰Te) . PAHs typically exhibit prominent [M]⁺ peaks with fragmentation patterns dependent on ring connectivity.
- HPLC Analysis : Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione can be separated using reverse-phase HPLC (Newcrom R1 column), highlighting the utility of chromatographic methods for complex PAHs .
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